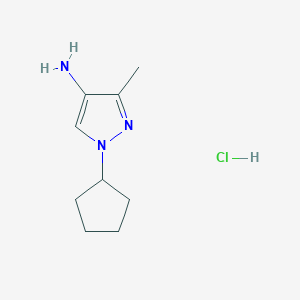![molecular formula C15H11F3N4O5 B7982295 1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate](/img/structure/B7982295.png)
1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate is a complex organic compound. Its structure, incorporating furyl and pyrazole moieties, is significant in chemical synthesis and potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate typically involves multi-step organic synthesis. The initial step often starts with the preparation of the furylpyrimidine intermediate via a condensation reaction. Trifluoromethylation is introduced through the use of trifluoromethyl iodide under controlled conditions. Finally, the pyrazole ring is constructed through cyclization reactions, and the carboxylic acid is esterified to its acetate form.
Industrial Production Methods
For industrial production, scale-up reactions follow the same principles but require robust, high-yield methods to ensure consistency. Catalysts and optimized reaction conditions are employed to enhance yield and purity. Automated systems manage precise reagent addition, temperature control, and reaction monitoring to maintain product quality.
Analyse Chemischer Reaktionen
1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate undergoes various chemical reactions, including:
Oxidation: Undergoes oxidation with common oxidizing agents like hydrogen peroxide, forming oxygenated derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride yield deoxygenated products.
Substitution: Halogenation and alkylation are common, using reagents like bromine or alkyl halides under basic conditions.
Wissenschaftliche Forschungsanwendungen
This compound finds extensive use in scientific research:
Chemistry: Acts as a precursor for synthesizing complex molecules.
Biology: Serves in studies on enzyme inhibition due to its potential binding with active sites.
Medicine: Investigated for its therapeutic potential in treating conditions like inflammation and cancer.
Industry: Used in developing advanced materials and as an intermediate in pharmaceuticals.
Wirkmechanismus
The compound interacts with molecular targets such as enzymes and receptors:
Enzyme Inhibition: Binds to enzyme active sites, preventing substrate binding and activity.
Pathways: Influences signaling pathways by modulating receptor interactions, affecting cellular processes like inflammation or cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Compared to similar compounds, 1-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-2-yl]-1H-pyrazole-3-carboxylic acid acetate stands out due to its unique trifluoromethyl and furyl substituents. Similar compounds include:
**1-(2-Furyl)-3-(trifluoromethyl)pyrimidin-2-yl]-pyrazole.
**2-[4-(2-Furyl)-6-(trifluoromethyl)pyrimidin-3-yl]-1H-pyrazole.
Its uniqueness lies in its trifluoromethyl group, offering higher metabolic stability and bioactivity, making it a valuable candidate in drug discovery and development.
Eigenschaften
IUPAC Name |
acetic acid;1-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F3N4O3.C2H4O2/c14-13(15,16)10-6-8(9-2-1-5-23-9)17-12(18-10)20-4-3-7(19-20)11(21)22;1-2(3)4/h1-6H,(H,21,22);1H3,(H,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBDIDWNTCCMMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.C1=COC(=C1)C2=CC(=NC(=N2)N3C=CC(=N3)C(=O)O)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]methylamine dihydrochloride](/img/structure/B7982222.png)

![3-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride](/img/structure/B7982238.png)
![1-[4-(2,2-Difluoroethoxy)phenyl]methanamine hydrochloride](/img/structure/B7982246.png)
![1-[4-(4-Methylpiperidin-1-YL)phenyl]methanamine dihydrochloride](/img/structure/B7982268.png)


![[1-(4-Morpholin-4-ylphenyl)ethyl]amine](/img/structure/B7982300.png)
![3-Chloro-1-[5-(trifluoromethyl)pyridin-2-yl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B7982310.png)

![6-[3-(Trifluoromethyl)-1H-pyrazol-1-yl]pyridin-3-amine hydrochloride](/img/structure/B7982319.png)
